Cas no 2153472-89-8 ((2-Aminopyridin-3-yl)methyl tert-butyl carbonate)

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate is a versatile intermediate in organic synthesis, particularly valued for its reactive amine and carbonate functional groups. The tert-butyl carbonate moiety serves as a protecting group for amines, enabling selective transformations under mild conditions. Its pyridine scaffold enhances stability and facilitates further derivatization, making it useful in pharmaceutical and agrochemical applications. The compound’s structural features allow for efficient coupling reactions, aiding in the construction of complex heterocyclic systems. Its well-defined reactivity profile ensures reproducibility in synthetic workflows. Suitable for use in controlled environments, it is typically handled under inert conditions to preserve integrity. This intermediate is favored for its balance of stability and reactivity in multi-step syntheses.
(2-Aminopyridin-3-yl)methyl tert-butyl carbonate structure
2153472-89-8 structure
Product Name:(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
CAS No:2153472-89-8
MF:C11H16N2O3
MW:224.26
CID:4729383
PubChem ID:132472401
Update Time:2025-11-01

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate Chemical and Physical Properties

Names and Identifiers

    • (2-Aminopyridin-3-yl)methyl tert-butyl carbonate
    • AK689467
    • CID 132472401
    • Carbonic acid, (2-amino-3-pyridinyl)methyl 1,1-dimethylethyl ester
    • 2153472-89-8
    • MFCD31619103
    • AKOS037652404
    • (2-Amino-3-pyridyl)methyl tert-Butyl Carbonate
    • (2-Aminopyridin-3-yl)methyltert-butylcarbonate
    • SY316307
    • CS-0162618
    • DS-20237
    • C74049
    • Inchi: 1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)
    • InChI Key: IUVRLHVHTNGFRX-UHFFFAOYSA-N
    • SMILES: O(C(=O)OCC1=CC=CN=C1N)C(C)(C)C

Computed Properties

  • Exact Mass: 224.11609238g/mol
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.4
  • XLogP3: 1.6

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate Security Information

  • Storage Condition:under inert gas (nitrogen or Argon) at 2–8 °C

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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate Related Literature

Additional information on (2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Introduction to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS No. 2153472-89-8)

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS No. 2153472-89-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential in the development of novel drugs and therapeutic agents.

The molecular formula of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate is C11H16N2O3, and it has a molecular weight of approximately 224.25 g/mol. The compound features a tert-butyl carbonate group attached to a methyl group, which is itself bonded to a 2-aminopyridine ring. This structural arrangement confers several important properties, including stability, solubility, and reactivity, making it an attractive candidate for various chemical and biological applications.

In recent years, the study of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate has been enriched by advances in computational chemistry and molecular modeling. These tools have enabled researchers to gain deeper insights into the compound's conformational dynamics and interactions with biological targets. For instance, molecular dynamics simulations have revealed that the tert-butyl carbonate group plays a crucial role in modulating the compound's binding affinity to specific protein receptors.

The biological activity of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate has been extensively investigated in both in vitro and in vivo studies. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In particular, it has been found to inhibit the activity of certain kinases involved in inflammatory signaling pathways, such as JAK/STAT and MAPK pathways. Additionally, studies have demonstrated that (2-Aminopyridin-3-yl)methyl tert-butyl carbonate can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.

The potential therapeutic applications of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate are not limited to cancer and inflammation. Recent research has also explored its use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that the compound can protect neurons from oxidative stress and promote neurogenesis, suggesting its potential as a neuroprotective agent.

In the context of drug development, the synthesis of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate has been optimized to enhance yield and purity. Various synthetic routes have been reported, including those involving nucleophilic substitution reactions and coupling reactions. These methods have been refined to minimize side reactions and improve overall efficiency, making the compound more accessible for large-scale production.

The safety profile of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate is another critical aspect of its evaluation as a potential therapeutic agent. Toxicological studies have shown that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS No. 2153472-89-8) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activity and favorable safety profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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